molecular formula C20H23Cl2NO2 B15346864 2-(p-Chlorophenyl)-2-phenyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride CAS No. 7457-28-5

2-(p-Chlorophenyl)-2-phenyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride

Cat. No.: B15346864
CAS No.: 7457-28-5
M. Wt: 380.3 g/mol
InChI Key: KAKMCDUMPOMHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(p-Chlorophenyl)-2-phenyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a phenyl group, a piperidyl group, and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Chlorophenyl)-2-phenyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride typically involves multiple steps, starting with the formation of the chlorophenyl and phenyl groups. These groups are then reacted with appropriate reagents to form the dioxolane ring. The piperidyl group is introduced in a subsequent step, often requiring specific reaction conditions to ensure proper bonding.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process would be carefully controlled to maintain the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used. For example, oxidation may yield chlorophenols, while reduction could produce piperidines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(p-Chlorophenyl)-2-phenyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride may be used to study molecular interactions and pathways. Its potential as a pharmacological agent is also of interest.

Medicine: The compound has potential applications in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic use in treating various diseases.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism by which 2-(p-Chlorophenyl)-2-phenyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(p-Chlorophenyl)-2-phenyl-4-(2-pyrrolidyl)-1,3-dioxolane hydrochloride

  • 2-(p-Chlorophenyl)-2-phenyl-4-(2-morpholinyl)-1,3-dioxolane hydrochloride

  • 2-(p-Chlorophenyl)-2-phenyl-4-(2-azepanyl)-1,3-dioxolane hydrochloride

Uniqueness: 2-(p-Chlorophenyl)-2-phenyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride is unique due to its specific combination of functional groups and its potential applications. While similar compounds exist, the presence of the piperidyl group and the dioxolane ring structure sets it apart, offering distinct chemical and biological properties.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

CAS No.

7457-28-5

Molecular Formula

C20H23Cl2NO2

Molecular Weight

380.3 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-2-phenyl-1,3-dioxolan-4-yl]piperidin-1-ium;chloride

InChI

InChI=1S/C20H22ClNO2.ClH/c21-17-11-9-16(10-12-17)20(15-6-2-1-3-7-15)23-14-19(24-20)18-8-4-5-13-22-18;/h1-3,6-7,9-12,18-19,22H,4-5,8,13-14H2;1H

InChI Key

KAKMCDUMPOMHKU-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH2+]C(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.